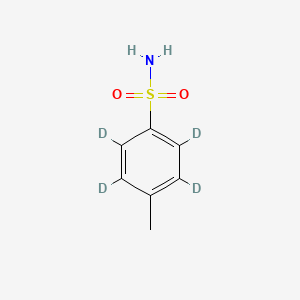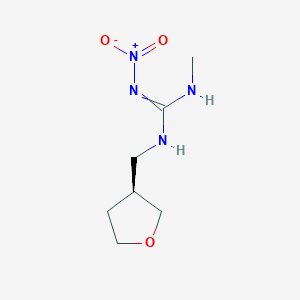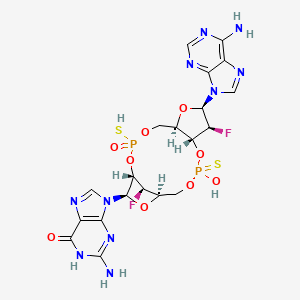
Ulevostinag (isomer 1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ulevostinag (isomer 1) is a small molecule that acts as a stimulator of interferon genes (STING) agonist. It is a cyclic dinucleotide derivative developed as an anti-tumor agent. The compound has shown potential in activating immune responses, particularly in cancer research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ulevostinag (isomer 1) involves the formation of a cyclic dinucleotide structure. The preparation method includes the use of specific reagents and conditions to achieve the desired isomer. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production of Ulevostinag (isomer 1) is carried out under controlled conditions to ensure high purity and consistency. The compound is typically produced in solid form and stored at low temperatures to maintain stability. The production process involves multiple steps, including purification and quality control .
化学反応の分析
Types of Reactions
Ulevostinag (isomer 1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in the reactions of Ulevostinag (isomer 1) include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .
Major Products Formed
The major products formed from the reactions of Ulevostinag (isomer 1) depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups .
科学的研究の応用
Ulevostinag (isomer 1) has several scientific research applications, including:
Chemistry: Used as a model compound for studying cyclic dinucleotide structures and their reactivity.
Biology: Employed in research on immune response activation and signaling pathways.
Medicine: Investigated for its potential in cancer therapy, particularly in enhancing immune responses against tumors.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in pharmaceutical research .
作用機序
Ulevostinag (isomer 1) exerts its effects by targeting the stimulator of interferon genes (STING) protein. Upon binding to STING, the compound activates the production of type I interferons and other pro-inflammatory cytokines. This activation leads to the stimulation of immune responses, particularly in the context of anti-tumor activity. The molecular targets and pathways involved include the STING pathway and downstream signaling cascades .
類似化合物との比較
Similar Compounds
- Ulevostinag (isomer 2)
- Ulevostinag (isomer 3)
- Ulevostinag (isomer 4)
- Other STING agonists such as cyclic GMP-AMP (cGAMP) and other cyclic dinucleotide derivatives .
Uniqueness
Ulevostinag (isomer 1) is unique due to its specific isomeric form, which may exhibit different biological activity and stability compared to other isomers. Its ability to selectively activate the STING pathway makes it a valuable compound in cancer research and immunotherapy .
特性
分子式 |
C20H22F2N10O9P2S2 |
|---|---|
分子量 |
710.5 g/mol |
IUPAC名 |
2-amino-9-[(1S,6R,8R,9S,10R,15R,17R,18R)-8-(6-aminopurin-9-yl)-9,18-difluoro-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H22F2N10O9P2S2/c21-8-6-1-36-42(34,44)40-12-7(39-18(9(12)22)31-4-27-10-14(23)25-3-26-15(10)31)2-37-43(35,45)41-13(8)19(38-6)32-5-28-11-16(32)29-20(24)30-17(11)33/h3-9,12-13,18-19H,1-2H2,(H,34,44)(H,35,45)(H2,23,25,26)(H3,24,29,30,33)/t6-,7-,8-,9+,12-,13-,18-,19-,42?,43?/m1/s1 |
InChIキー |
YSUIQYOGTINQIN-UZFYAQMZSA-N |
異性体SMILES |
C1[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)F)OP(=S)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)OP(=O)(O1)S)F)O |
正規SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)F)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)OP(=O)(O1)S)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



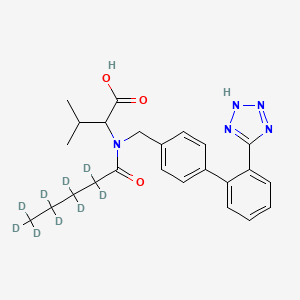

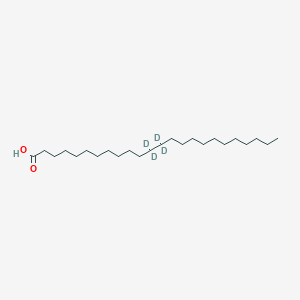


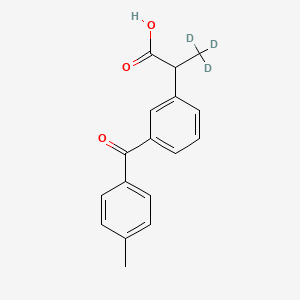
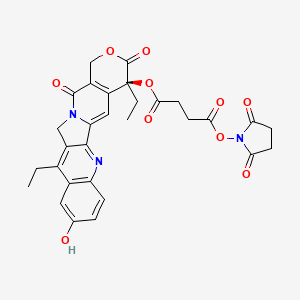
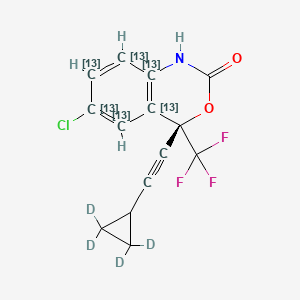

![[4-[5-amino-6-[4-(trifluoromethyl)phenyl]pyrazin-2-yl]phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B12418601.png)

